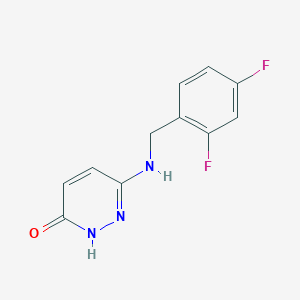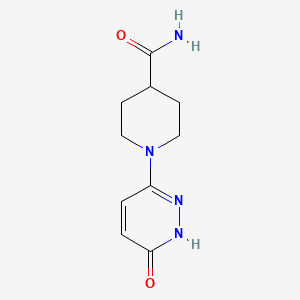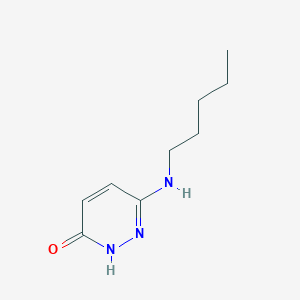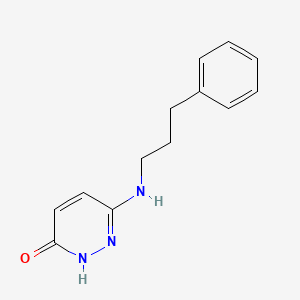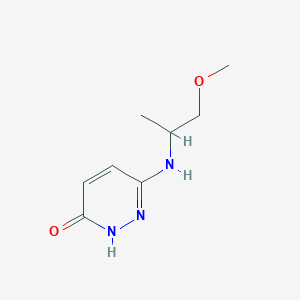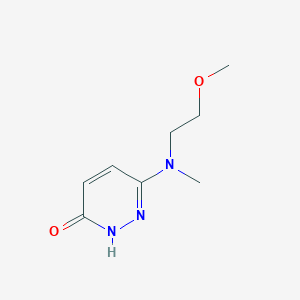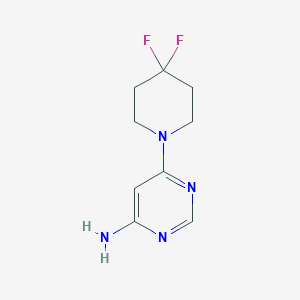
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
The compound “2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid” likely contains a carboxylic acid group (-COOH), a cyanomethyl group (-CH2-CN), and a trifluoromethyl group (-CF3). The presence of these functional groups could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the functional groups. The cyanomethyl group, for instance, contains a carbon-nitrogen triple bond, which is linear and contributes to the rigidity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For example, the carboxylic acid group is typically reactive and can undergo various reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the trifluoromethyl group could influence the compound’s polarity and lipophilicity .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Complex Molecules : The compound has been used in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, illustrating its role in constructing complex molecules with potential pharmaceutical relevance. This synthesis involves the reaction of 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, showcasing the acid's utility in nucleophilic substitution reactions (Manojkumar et al., 2013).
- Carboxylesterase Inhibitors : 2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, derived from the acid, have been identified as new selective carboxylesterase inhibitors and radical scavengers. This class of compounds shows significant biomedical potential due to its selective inhibition properties and high antioxidant activity (Khudina et al., 2019).
Material Science Applications
- Chiral Dendrimers Synthesis : The acid serves as a building block for the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers, demonstrating its utility in creating materials with potential applications in catalysis, drug delivery, and the development of novel materials with specific optical properties (Greiveldinger & Seebach, 1998).
Biochemical Applications
- Enantioselective Syntheses : The acid has been used in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, compounds of significant interest due to their potential as bioisosteres in drug design, highlighting the acid's importance in the synthesis of biologically active molecules (Jiang et al., 2003).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as cyanoacetamides are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamides, a related class of compounds, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
A related study on cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid may also have significant biological effects.
Action Environment
It’s known that environmental and genetic factors can control the biosynthesis of secondary metabolites in plants , which may provide some insight into how environmental factors could influence the action of this compound.
Propriétés
IUPAC Name |
2-(cyanomethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGZVORLDDYDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



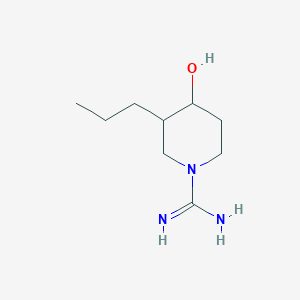
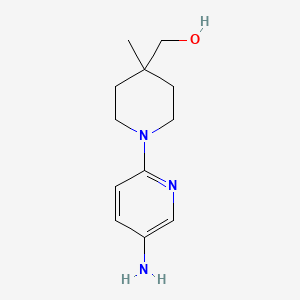
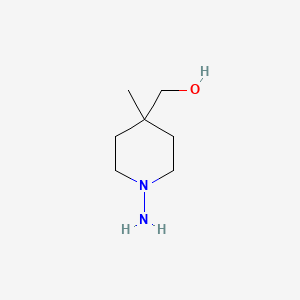

![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
